Tributyl-silane

Übersicht

Beschreibung

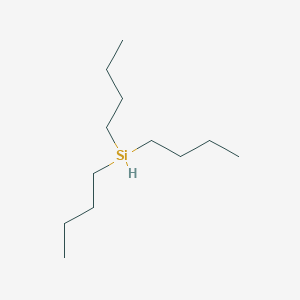

Tributyl-silane, also known as tributylsilane, is an organosilicon compound with the chemical formula C12H28Si. It is a colorless liquid that is used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to act as a reducing agent and is often used in radical-based reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl-silane can be synthesized through several methods. One common method involves the reaction of tributyltin hydride with silicon tetrachloride. The reaction is typically carried out in the presence of a catalyst such as palladium or platinum. The general reaction is as follows:

(C4H9)3SnH+SiCl4→(C4H9)3SiH+SnCl4

Another method involves the reduction of tributylsilane chloride with lithium aluminum hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl-silane undergoes various types of chemical reactions, including:

Reduction Reactions: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce carbonyl compounds to alcohols.

Radical Reactions: this compound is often used in radical-based reactions, such as the reduction of alkyl halides to hydrocarbons.

Substitution Reactions: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions

Radical Initiators: Compounds like azobisisobutyronitrile (AIBN) are often used to initiate radical reactions involving this compound.

Catalysts: Palladium and platinum catalysts are commonly used in reduction reactions involving this compound.

Major Products Formed

Alcohols: Reduction of carbonyl compounds.

Hydrocarbons: Reduction of alkyl halides.

Silicon-containing Compounds: Substitution reactions can lead to the formation of various silicon-containing compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Reducing Agent in Organic Synthesis

Tributylsilane is primarily utilized as a reducing agent in organic synthesis. Its ability to donate hydride ions allows for the reduction of various functional groups, including carbonyl compounds to alcohols. This reaction can be represented as follows:

Case Study: Reduction of Carbonyl Compounds

In a study examining the reduction of ketones using tributylsilane, researchers found that TBS effectively converted cyclohexanone to cyclohexanol with high yields under mild conditions. The reaction was catalyzed by platinum, demonstrating TBS's efficiency in facilitating reductions without harsh reagents .

2. Hydrosilylation Reactions

Tributylsilane can also participate in hydrosilylation reactions, where it adds across double bonds to form organosilicon compounds. This process is valuable in synthesizing silanes and silicone materials.

Table 1: Comparison of Hydrosilylation Reactions Using Different Silanes

| Silane Type | Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|---|

| Tributylsilane | Hydrosilylation | Platinum | 85 |

| Triethylsilane | Hydrosilylation | Palladium | 78 |

| Trichlorosilane | Hydrosilylation | Rhodium | 90 |

3. Dehydrogenative Coupling

Tributylsilane is also employed in dehydrogenative coupling reactions, which involve the formation of Si-Si bonds through the elimination of hydrogen gas. This reaction is particularly useful for synthesizing disilanes and other silicon-based materials.

Case Study: Synthesis of Disilanes

In a notable experiment, tributylsilane was used in a platinum-catalyzed reaction to couple aryl and aliphatic C-H bonds, resulting in high yields of disilanes. The process demonstrated TBS's role as an efficient hydride source .

Biological Applications

Tributylsilane's applications extend beyond chemistry into biology and medicine. It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

1. Drug Development

TBS has been instrumental in developing new therapeutic agents due to its ability to facilitate complex organic syntheses. For instance, researchers have utilized tributylsilane to synthesize novel compounds with potential anti-cancer properties.

Case Study: Synthesis of Anticancer Agents

A research team successfully synthesized a series of silylated compounds using tributylsilane as a reducing agent. These compounds were evaluated for their cytotoxicity against cancer cell lines, showing promising results that warrant further investigation .

Industrial Applications

In industry, tributylsilane is used extensively in producing silicone-based materials such as sealants, adhesives, and coatings.

1. Silicone Production

Tributylsilane serves as a precursor in synthesizing various silicone polymers, which are known for their durability and resistance to environmental factors.

Table 2: Industrial Uses of Tributylsilane

| Application Type | Description | Benefits |

|---|---|---|

| Sealants | Used in construction and automotive industries | Excellent adhesion and flexibility |

| Adhesives | Employed in various bonding applications | Strong bonding properties |

| Coatings | Utilized for protective coatings | Enhanced durability |

Wirkmechanismus

The mechanism of action of tributyl-silane involves the transfer of a hydrogen atom from the silicon atom to the target molecule. This process often occurs through a radical mechanism, where the silicon-hydrogen bond is homolytically cleaved to generate a silicon-centered radical and a hydrogen radical. The hydrogen radical then reacts with the target molecule, leading to the reduction or substitution of the target compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilane: Another organosilicon compound with the formula (CH3)3SiH. It is less commonly used than tributyl-silane but has similar reactivity.

Triethylsilane: Similar to this compound but with ethyl groups instead of butyl groups. It is often used in similar types of reactions.

Uniqueness

This compound is unique in its ability to act as a reducing agent in radical-based reactions. Its larger butyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions. Additionally, this compound is less toxic compared to some other organosilicon compounds, making it a safer alternative for use in various applications.

Biologische Aktivität

Tributyl-silane (TBS), a silane compound, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antibiofilm properties, supported by relevant data tables and research findings.

This compound is characterized by its structure, which includes three butyl groups attached to a silicon atom. This configuration allows for diverse chemical interactions, making it a versatile compound in biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds, including this compound. The effectiveness of TBS against various bacterial strains has been documented, showcasing its potential as an antimicrobial agent.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of silane coatings derived from this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant reductions in bacterial viability, suggesting that TBS can be effectively utilized in medical and industrial applications to prevent bacterial colonization .

- Antiviral Properties : Another investigation focused on the antiviral activity of silane derivatives against Tobacco brown rugose virus (ToBRFV). The study demonstrated that coatings synthesized with this compound exhibited substantial antiviral effects, further supporting its application in agriculture and food safety .

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antimicrobial treatments.

Data Table: Antibiofilm Effectiveness

| Coating Type | Bacterial Strain | Biofilm Reduction (%) |

|---|---|---|

| SiO2/Tributyl-silane | E. coli | 85 |

| SiO2/Tributyl-silane | S. aureus | 90 |

| Control | None | 0 |

The data indicates that coatings incorporating this compound significantly reduce biofilm formation compared to controls, highlighting its potential use in medical devices and food processing environments .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Surface Modification : TBS modifies surface properties, enhancing hydrophobicity and reducing bacterial adhesion.

- Reactive Species Generation : Under certain conditions, this compound can generate reactive oxygen species (ROS) that contribute to microbial cell death.

- Coating Stability : The stability of silane coatings ensures prolonged antimicrobial activity over time, making them suitable for long-term applications .

Eigenschaften

IUPAC Name |

tributylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAZFYQNGXRLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SiH](CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.